![molecular formula C17H19ClN2O B2968895 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-43-3](/img/structure/B2968895.png)

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

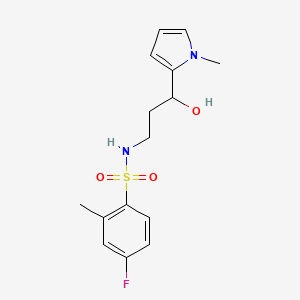

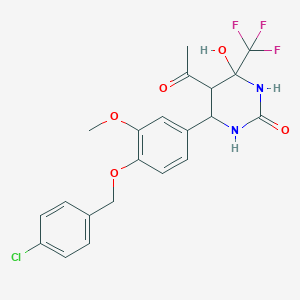

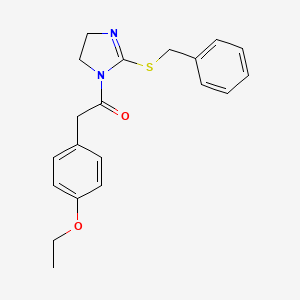

Imidazole is an organic compound of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The compound you mentioned seems to be a derivative of imidazole, with additional methoxymethyl and 3-methylbenzyl groups attached to it.

Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, containing two nitrogen atoms and three carbon atoms . The additional groups in “2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride” would alter this basic structure.Chemical Reactions Analysis

Imidazole can participate in a variety of chemical reactions. For instance, it can act as a catalyst in the formation of amides from nonactivated carboxylic acids .Physical And Chemical Properties Analysis

Imidazole is a crystalline solid that is soluble in water . It has a melting point of 158-161 °C and a pH of 9.0-10.0 . The physical and chemical properties of “this compound” could vary based on the additional functional groups present in the compound.Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Medicinal Chemistry

The exploration of N-heterocyclic carbene (NHC) compounds, including structures related to 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride, has shown significant potential in medicinal chemistry. For instance, a study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed their promising antibacterial activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). The research indicates that these NHC-silver complexes demonstrate higher antibacterial efficacy compared to their precursor compounds, highlighting their potential as novel antibacterial agents (Patil et al., 2010).

Antioxidant Activities

The synthesis and evaluation of novel 1,3,4-oxadiazole and imine containing 1H-benzo[d]imidazoles have been conducted to investigate their antioxidant properties. Research indicates that certain compounds within this category exhibit significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, suggesting their potential as effective antioxidants. This research supports the potential use of these compounds in preventing oxidative stress-related diseases (Alp et al., 2015).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of novel imidazole bearing isoxazole derivatives has shown potential antimicrobial properties. A specific study prepared a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating their effectiveness against various microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Maheta et al., 2012).

Ferroelectric and Antiferroelectric Properties

An intriguing study on benzimidazoles, including compounds related to this compound, has demonstrated above-room-temperature ferroelectricity and antiferroelectricity. These properties are significant for the development of lead- and rare-metal-free ferroelectric devices, offering a promising avenue for environmentally friendly and sustainable materials in electronic applications (Horiuchi et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2;/h3-10H,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWFXJHDJVSNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)

![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968815.png)

![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)

![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)